4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2h-chromen-7-yl acetate
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Overview
Description
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2h-chromen-7-yl acetate is a member of the class of chromenes This compound is characterized by its unique structure, which includes a benzopyran ring substituted with methyl groups at positions 2 and 2, a 4-methoxyphenyl group at position 3, and an ethyl group at position 4 The acetate group is attached to the 7-hydroxy position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2h-chromen-7-yl acetate typically involves several steps. One common method includes the following steps:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: Introduction of the 4-methoxyphenyl group and the ethyl group at the respective positions on the benzopyran ring.
Acetylation: The final step involves the acetylation of the 7-hydroxy group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2h-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2h-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2h-chromen-7-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol acetate: This compound is similar in structure but has an additional methoxyphenyl group.
3,4-Bis(4-methoxyphenyl)-2,2-dimethyl-2H-1-benzopyran-7-yl acetate: Another similar compound with slight variations in the substitution pattern.
Uniqueness
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2h-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
5218-92-8 |
---|---|
Molecular Formula |
C22H24O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-ethyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C22H24O4/c1-6-18-19-12-11-17(25-14(2)23)13-20(19)26-22(3,4)21(18)15-7-9-16(24-5)10-8-15/h7-13H,6H2,1-5H3 |
InChI Key |
HZTLJZSOMGPVTM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Key on ui other cas no. |
5218-92-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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